molecular formula C8H12N2 B1293869 n-Ethylbenzene-1,2-diamine CAS No. 23838-73-5

n-Ethylbenzene-1,2-diamine

Cat. No. B1293869
CAS RN: 23838-73-5
M. Wt: 136.19 g/mol
InChI Key: FRPAGJPHUNNVLJ-UHFFFAOYSA-N
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Description

n-Ethylbenzene-1,2-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives, which can offer insights into the chemical behavior and properties that might be expected from n-Ethylbenzene-1,2-diamine. These derivatives are used in different contexts, such as catalysis, optical resolution, and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives varies based on the desired substituents on the benzene ring. For instance, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine was prepared from commercially available starting materials through a two-step process . Similarly, n-Ethylbenzene-1,2-diamine could be synthesized through a targeted synthetic route, potentially involving the alkylation of benzene-1,2-diamine with an appropriate ethylating agent.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The papers describe various molecular structures, such as the distorted-pyramidal geometry at nickel in nickel dibromide complexes and the planar structures in crystalline forms of diamine derivatives . These structural analyses provide a foundation for understanding how substituents might affect the geometry and electronic properties of n-Ethylbenzene-1,2-diamine.

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes and catalyze polymerization reactions . They can also be involved in asymmetric Michael reactions as part of a chiral framework . These reactions highlight the versatility of benzene-1,2-diamine derivatives in synthetic chemistry, which would extend to n-Ethylbenzene-1,2-diamine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by their molecular structure and substituents. For instance, the presence of intramolecular hydrogen bonds and the planarity of the molecules can affect their crystalline packing and stability . The derivatives' reactivity with other chemical species, such as aromatic aldehydes, can also be indicative of their chemical properties . These insights can be used to infer the properties of n-Ethylbenzene-1,2-diamine, such as its potential for forming hydrogen bonds and its reactivity profile.

Scientific Research Applications

Chemical Reactions and Products

The reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines, including ethylenediamine, under high pressure results in the formation of a 1 : 1-product and a bridged 2 : 1-product. These reactions demonstrate the potential of diamines in synthesizing complex chemical structures (Ibata, Zou, & Demura, 1995).

DNA Damage Studies

Ethylbenzene, when irradiated with sunlight, causes DNA damage in the presence of Cu2+, through the formation of peroxides and H2O2. This indicates a novel pathway for oxidative DNA damage, which might have implications in understanding the carcinogenicity of such compounds (Toda et al., 2003).

Material Science and Polymer Research

In material science, ethylbenzenes like 1,2-diethylbenzene have been studied for their dynamics in polycrystalline states, providing insights into molecular dynamics and interactions in solid states (Beckmann, Happersett, Herzog, & Tong, 1991).

Antibacterial Applications

N,N-substituted ethylene-1,2-diamine derivatives exhibit significant antibacterial activities, as evidenced by their effectiveness against various bacterial strains. This demonstrates their potential in developing new antibacterial agents (Patil et al., 2018).

Synthesis of Chemical Compounds

Research has focused on synthesizing novel compounds using N-halosulfonamides, which involves diamine compounds. Such synthesis methods are crucial in developing new pharmaceuticals and industrial chemicals (Ghorbani‐Vaghei & Veisi, 2009).

Environmental and Health Impact Studies

Studies on ethylbenzene's impact on human health and the environment are critical. For instance, research on its renal toxicity in rats provides essential data on its potential health risks (Zhang et al., 2010).

Catalysis and Organic Synthesis

Metal-catalysed 1,2-diamination reactions are significant in synthesizing natural products and pharmaceutical agents. Understanding these reactions helps in the development of asymmetric synthesis methods (Cardona & Goti, 2009).

Safety And Hazards

The safety data sheet for a related compound, ethylenediamine, indicates that it is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .

Future Directions

The future directions for “n-Ethylbenzene-1,2-diamine” and related compounds include the development of novel molecules for various targets. For example, imidazole- and benzimidazole-based drugs are being developed for various applications, and there is an increasing need to design novel molecules for these targets .

properties

IUPAC Name

2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPAGJPHUNNVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885245
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethylbenzene-1,2-diamine

CAS RN

23838-73-5
Record name N1-Ethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, N1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenediamine, N1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-Ethyl-2-nitroaniline (0.97 g, 5.8 mmol) was dissolved in EtOAc (60 mL) and placed in a closed vessel. 10% Pd/C (0.4 g, 7 mol %) was added and the mixture was hydrogenated under 50 psi H2 for 2 h. The mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the title product (0.79 g, 99%) as a brown liquid, which was used without further purification. 1H-NMR (CDCl3): δ 6.83 (1H, m), 6.64–6.74 (3H, m), 3.29 (3H, br s), 3.15 (2H, q), 1.30 (3H, t); TLC (2:98 MeOH/DCM Rf 0.24).
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0.97 g
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60 mL
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0.4 g
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99%

Synthesis routes and methods III

Procedure details

To a solution of ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) in anhydrous tetrahydrofuran (150 mL) was added sodium borohydride (5.8 g, 153 mmol), and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete. The reaction mixture was then filtered through a pad of Celite. The filtrate was diluted with ethyl acetate (200 mL), washed with a saturated aqueous solution of ammonium chloride (80 mL), dried over sodium sulfite, and concentrated in vacuo to afford crude N-ethyl-benzene-1,2-diamine (8.4 g, 62 mmol) which was used in next step without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
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150 mL
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solvent
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150 mg
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catalyst
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Li, S Bai, TSA Hor - Organometallics, 2008 - ACS Publications
A new benzenimidazole-functionalized imidazolium-based N-heterocyclic carbene complex of Pd(II) has been prepared from facile transmetalation via a Ag(I) precursor. The latter was …
Number of citations: 98 pubs.acs.org
G Huang, H Sun, X Qiu, Y Shen, J Jiang… - Journal of Organometallic …, 2011 - Elsevier
[Ni(L 1 ) 2 ](PF 6 ) 2 (3a, L 1 = 3-(1-ethyl-1H-benzimidazol-2-yl)methyl)-1-((6-methylpyridin-2-yl)methyl)imidazolyl-idene), [Ni(L 2 ) 2 (CH 3 CN)](PF 6 ) 2 (3b, L 2 = 3-(1-ethyl-1H-…
Number of citations: 32 www.sciencedirect.com

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